molecular formula C28H39N3O12 B8147345 Pomalidomide-PEG6-COOH

Pomalidomide-PEG6-COOH

Cat. No.: B8147345
M. Wt: 609.6 g/mol
InChI Key: NBDBXIANAMQQQU-UHFFFAOYSA-N
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Description

Pomalidomide-PEG6-COOH (CAS 2225148-49-0) is a cereblon (CRBN) E3 ubiquitin ligase ligand conjugated to a hexaethylene glycol (PEG6) linker and a terminal carboxylic acid. This conjugate serves as a foundational building block for constructing Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that facilitate the targeted degradation of proteins of interest. The compound features the potent immunomodulatory drug (IMiD) pomalidomide, which binds to the CRBN ligase, connected to a PEG-based spacer that provides optimal length and flexibility for effective ternary complex formation between the E3 ligase and the target protein. The terminal carboxylic acid (-COOH) functional group allows for efficient conjugation to primary amine groups present on target-binding warheads via carbodiimide chemistry, enabling the synthesis of diverse PROTAC libraries. This compound enables the targeted degradation of disease-relevant proteins by hijacking the ubiquitin-proteasome system. Upon conjugation to a target-binding ligand and cellular entry, the resulting PROTAC molecule simultaneously engages the CRBN E3 ubiquitin ligase and the protein targeted for degradation. This induced proximity leads to polyubiquitination of the target protein, marking it for recognition and destruction by the 26S proteasome. The PEG6 linker in this conjugate is specifically optimized to ensure proper spatial orientation and distance between the two binding moieties, which is critical for efficient ubiquitin transfer and subsequent degradation. This mechanism allows researchers to precisely knock down protein levels rather than merely inhibit function, offering advantages for targeting undruggable proteins, transcription factors, and scaffold proteins. In research settings, this compound is primarily used in the design and synthesis of CRBN-based PROTACs for investigating novel therapeutic strategies in oncology, immunology, and neurology. It is particularly valuable for degrading challenging drug targets such as transcription factors, regulatory proteins, and mutated oncoproteins. The PEG spacer enhances aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecules. Researchers utilize this building block in parallel synthesis approaches to rapidly generate and screen PROTAC libraries with variations in linker length, composition, and target-warhead affinity to identify optimal degraders with high efficiency and specificity. This product is offered for research applications only and is not intended for diagnostic or therapeutic use. It is essential to consult all relevant material safety data sheets prior to handling, and all experiments should be conducted by trained professionals in an appropriate laboratory setting.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O12/c32-23-5-4-22(26(35)30-23)31-27(36)20-2-1-3-21(25(20)28(31)37)29-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-24(33)34/h1-3,22,29H,4-19H2,(H,33,34)(H,30,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDBXIANAMQQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Acylation Using Carbodiimide Coupling Agents

This method involves activating the PEG6 linker’s terminal carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate. Subsequent reaction with pomalidomide’s amine group yields the conjugate. Key parameters include:

  • Molar ratio : A 1.2:1 excess of activated PEG6 linker to pomalidomide ensures complete conversion.

  • Solvent system : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) minimizes hydrolysis of the active ester.

  • Reaction time : 12–24 hours at 25°C under nitrogen atmosphere.

Table 1 : Representative Reaction Conditions for EDC/NHS-Mediated Conjugation

ParameterValue
Pomalidomide (mmol)1.0
PEG6-COOH (mmol)1.2
EDC (mmol)1.5
NHS (mmol)1.5
SolventDMF
Yield78–85%

Post-reaction purification via silica gel chromatography (ethyl acetate/methanol gradient) removes unreacted starting materials.

One-Pot Synthesis via Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate from PEG6-COOH, which then reacts with pomalidomide. This method avoids carbodiimide-related side products but requires stringent temperature control (−10°C during anhydride formation).

Reaction Optimization and Byproduct Mitigation

Challenges in PEG Spacer Homogeneity

Commercial PEG6 linkers often exhibit polydispersity due to ethylene oxide unit variability. Size-exclusion chromatography (SEC) with refractive index detection is critical to verify the PEG6 spacer’s molecular weight distribution before conjugation. Batch-to-batch variability in PEG6-COOH can reduce final product yields by up to 15% if unaddressed.

Suppressing Amide Bond Hydrolysis

The pomalidomide-PEG6 amide bond is susceptible to hydrolysis under acidic or basic conditions. Reaction pH must be maintained at 6.5–7.5 using buffer systems like 4-morpholineethanesulfonic acid (MES). Post-synthesis lyophilization in neutral buffers (e.g., phosphate-buffered saline) enhances long-term stability.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to improve heat and mass transfer during the acylation step. A tubular reactor with immobilized EDC/NHS catalysts achieves 92% conversion in 3 hours, reducing solvent use by 40% compared to batch processes.

Table 2 : Batch vs. Continuous Flow Synthesis Metrics

MetricBatch ProcessContinuous Flow
Reaction Time (h)243
Solvent Volume (L/kg)12072
Purity (%)8593

Purification at Scale

Industrial facilities use countercurrent chromatography with polar stationary phases (e.g., diol-modified silica) to separate this compound from PEG6 dimers and unreacted pomalidomide. Gradient elution with acetonitrile/water mixtures (0.1% trifluoroacetic acid) achieves >99% purity.

Analytical Characterization

Structural Confirmation via Mass Spectrometry

High-resolution mass spectrometry (HRMS) in positive ion mode confirms the molecular ion peak at m/z 610.62 [M+H]+. Discrepancies >0.5 Da indicate PEG spacer defects or incomplete conjugation.

Quantifying Residual Solvents

Gas chromatography with flame ionization detection (GC-FID) monitors residual DMF or DCM levels, which must comply with ICH Q3C guidelines (<880 ppm for DMF) .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG6-COOH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of this compound .

Scientific Research Applications

Targeted Protein Degradation

Overview :
Pomalidomide-PEG6-COOH serves as a crucial building block in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the cellular ubiquitin-proteasome system to selectively degrade specific proteins implicated in diseases, including cancer.

Mechanism :
The compound acts by recruiting E3 ligases via its cereblon-binding moiety, facilitating the ubiquitination and subsequent degradation of target proteins. This mechanism allows for the targeted elimination of oncogenic proteins that contribute to tumor growth and survival.

Table 1: Comparison of PROTAC Components

ComponentRoleExample Application
This compoundE3 ligase recruiterCancer therapy
Linker (e.g., PEG)Provides solubility and flexibilityEnhances biodistribution
Targeting ligandBinds to specific proteinsSelective degradation of targets

Cancer Therapy

Clinical Applications :
Pomalidomide, along with its PEGylated derivatives, has been investigated in various clinical settings for treating multiple myeloma and other malignancies. The addition of PEG enhances solubility and stability, improving pharmacokinetics.

Case Study Example :
A retrospective study evaluated the efficacy of a pomalidomide-based regimen (Pomalidomide-PACE) in patients with relapsed refractory multiple myeloma. The study reported an overall response rate (ORR) of 68%, indicating significant therapeutic potential despite patients being heavily pretreated with other therapies .

Drug Delivery Systems

Nanotechnology Integration :
The incorporation of this compound into nanocarriers has been explored for targeted drug delivery systems. The PEG component aids in evading immune detection, prolonging circulation time in the bloodstream.

Applications in Research :
Research indicates that this compound can be utilized in synthesizing nanoparticles for delivering chemotherapeutics directly to tumor sites, minimizing systemic toxicity while maximizing local drug concentration .

Synthesis of Novel Therapeutics

Building Block for New Compounds :
this compound is not only a therapeutic agent but also a versatile building block for synthesizing new compounds aimed at various biological targets. This includes modifications to enhance selectivity and potency against specific cancer types.

Research Findings :
Studies have shown that altering the PEG chain length or structure can significantly impact the efficacy of PROTACs developed using this compound, allowing researchers to optimize these compounds for better therapeutic outcomes .

Safety and Toxicity Profiles

Clinical Safety Data :
While Pomalidomide is generally well-tolerated, studies have reported hematologic toxicities associated with its use, particularly in combination therapies. Monitoring is essential to manage side effects effectively .

Mechanism of Action

Pomalidomide-PEG6-COOH exerts its effects primarily through the pomalidomide moiety, which binds to the E3 ligase cereblon (CRBN). This binding redirects the ligase’s activity towards the degradation of specific proteins involved in cancer cell survival and proliferation. The PEG linker enhances the solubility and bioavailability of the compound, while the carboxylic acid group allows for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

  • PEG chain length : Affects flexibility, hydrophilicity, and steric effects.
  • Linker type : Alkyl chains vs. PEG spacers alter solubility and stability.
  • Functional groups : COOH, azide (N3), or amine (NH2) enable distinct conjugation chemistries.
Compound Core Structure Linker Type PEG Units Functional Group Molecular Weight (g/mol) Key References
Pomalidomide-PEG6-COOH Pomalidomide PEG 6 COOH ~550–600*
Pomalidomide-PEG4-COOH Pomalidomide PEG 4 COOH ~450–500*
Pomalidomide-C6-COOH Pomalidomide C6 alkyl 0 COOH 401.41
Thalidomide-PEG5-COOH Thalidomide PEG 5 COOH ~500–550*
Pomalidomide-PEG4-CH2COOH Pomalidomide PEG + CH2 4 CH2COOH ~500–550*

*Estimated based on PEG unit mass (~44 g/mol per unit).

Physicochemical Properties

  • Solubility : PEGylation significantly improves aqueous solubility. This compound is more hydrophilic than its alkyl-linked counterpart (Pomalidomide-C6-COOH, solubility ~1–5 mg/mL in water) .
  • Stability : PEG spacers resist enzymatic degradation better than alkyl chains, enhancing serum stability .
  • Purity : Commercial PEGylated pomalidomide derivatives typically exceed 95% purity, critical for reproducible bioactivity .

Biological Activity

Pomalidomide-PEG6-COOH is a novel compound that combines the therapeutic properties of pomalidomide, a known immunomodulatory drug, with a polyethylene glycol (PEG) linker. This combination aims to enhance the pharmacokinetic properties and biological activity of pomalidomide, particularly in the context of targeted protein degradation and cancer therapy.

PropertyValue
Molecular Formula C₃₁H₃₈N₄O₇
Molecular Weight 570.65 g/mol
CAS Number 2225940-51-0
Solubility Soluble in DMSO and water

This compound functions primarily as an E3 ligase cereblon ligand-linker conjugate. It recruits the cereblon E3 ligase, facilitating the ubiquitination and subsequent degradation of target proteins involved in oncogenesis. This mechanism is particularly relevant for treating various hematological malignancies and solid tumors.

Biological Activity and Efficacy

  • Anti-Cancer Activity : this compound has demonstrated significant anti-cancer activity in various studies:
    • In vitro studies indicated that this compound can inhibit the proliferation of multiple myeloma cells, showing enhanced efficacy compared to pomalidomide alone due to improved delivery and retention within cancer cells .
    • A study highlighted its effectiveness against relapsed/refractory multiple myeloma (RRMM), where it was used in combination with dexamethasone, resulting in improved progression-free survival (PFS) rates compared to historical controls .
  • Combination Therapy : The compound has been evaluated in combination therapies:
    • In a phase 2 clinical trial involving RRMM patients, this compound combined with low-dose dexamethasone resulted in an overall response rate (ORR) of 33%, with a median PFS of 4.2 months compared to 2.7 months for those receiving pomalidomide alone .

Case Study 1: Relapsed/Refractory Multiple Myeloma

A multicenter study assessed the efficacy of this compound combined with dexamethasone in patients who had undergone multiple prior therapies. The results showed:

  • Median PFS: 4.2 months (POM+LoDEX) vs. 2.7 months (POM)
  • ORR: 33% (POM+LoDEX) vs. 18% (POM)
    These findings suggest that the addition of PEGylation enhances the therapeutic profile of pomalidomide .

Case Study 2: Primary Central Nervous System Lymphoma

Another study explored the use of this compound in patients with relapsed/refractory primary central nervous system lymphoma (PCNSL). The treatment resulted in:

  • Overall response rate: 48%
  • Median PFS for responders: 9 months
    This indicates promising activity against difficult-to-treat lymphomas .

Research Findings

Research has shown that modifications to pomalidomide, such as PEGylation, can significantly alter its pharmacodynamics and pharmacokinetics:

  • Enhanced solubility and stability.
  • Improved cellular uptake leading to higher intracellular concentrations.
  • Increased half-life, allowing for less frequent dosing .

Q & A

Q. What theoretical frameworks guide the integration of this compound into protein degradation research?

  • Answer: Link studies to the ubiquitin-proteasome system (UPS) theory, emphasizing CRBN's role in substrate recruitment. Use computational models (e.g., molecular dynamics) to predict ternary complex formation efficiency between PROTACs, target proteins, and E3 ligases .

Methodological Notes

  • Data Contradiction Analysis: When conflicting results arise (e.g., solubility vs. activity), apply multivariate regression to identify confounding variables (e.g., PEG conformation, solvent polarity) .
  • Experimental Design: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation. For PROTAC optimization, use PICO framework to structure questions (Population: Target protein; Intervention: PROTAC design; Comparison: PEG variants; Outcome: Degradation efficiency) .

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